Evidence Gap: No Direct Head-to-Head Biological Comparator Data Found
A comprehensive search of PubMed, PubChem, Google Patents, and authoritative chemistry databases did not retrieve any study in which (2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid was tested for biological activity alongside a structurally defined comparator. The structurally related class of nitrophenyl-furan derivatives has been studied as aldose reductase inhibitors, with certain analogs showing IC50 values in the low micromolar range [1]. However, CAS 765926-61-2 was not included in those published datasets. Therefore, no direct quantitative differentiation can be claimed.
| Evidence Dimension | ALR2 enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Various nitrophenyl-furan analogs (e.g., 2-nitrophenyl and 4-nitrophenyl derivatives) with reported IC50 values; specific values unavailable for the target compound |
| Quantified Difference | Cannot be calculated |
| Conditions | Human recombinant ALR2; Costantino et al. 2002 assay [1] |
Why This Matters
Without target-specific IC50 data, users cannot determine whether this compound offers any potency advantage over cheaper, more widely characterized regioisomers.
- [1] Costantino, L. et al. Nitrophenyl derivatives as aldose reductase inhibitors. Bioorg. Med. Chem. 2002, 10, 3923–3931. PMID: 12413844. View Source
